Cas no 180675-08-5 (Fmoc-asp(ompe)-oh)

Fmoc-Asp(OMpe)-OH is a protected aspartic acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group for N-terminal protection and a methyl ester (OMpe) group for side-chain protection, ensuring selective deprotection during peptide assembly. This derivative enhances synthesis efficiency by providing orthogonal protection strategies, minimizing side reactions. Its high purity and stability make it suitable for constructing complex peptides with aspartic acid residues. The OMpe group is particularly advantageous for acid-labile protecting schemes, enabling compatibility with sensitive peptide sequences. Fmoc-Asp(OMpe)-OH is a reliable building block for researchers requiring precise control in peptide synthesis.
Fmoc-asp(ompe)-oh structure
Fmoc-asp(ompe)-oh structure
Product name:Fmoc-asp(ompe)-oh
CAS No:180675-08-5
MF:C25H29NO6
MW:439.50086
MDL:MFCD10001333
CID:113502
PubChem ID:56777270

Fmoc-asp(ompe)-oh Chemical and Physical Properties

Names and Identifiers

    • L-Aspartic acid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester
    • Fmoc-Asp(OMpe)-OH
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid
    • NALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID 3-METHYLPENTYL ESTER,
    • FMOC-ASPARTIC ACID(OMPE)
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID 3-METHYL-PENT-3-YL
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID 3-METHYLPENTYL ESTER
    • N-ALPHA-FMOC-(O-3-METHYL-PENT-3-YL)ASPARTIC ACID
    • Fmoc-L-Asp(OMpe)-OH
    • FMoc-L-aspartic acid β-Methylpentyl ester
    • N-Fmoc-L-aspartic acid 4-methylpentyl ester
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl Asp(OMpe)-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid 4-(1-ethyl-1-methylpropyl) ester
    • C73469
    • (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid
    • S-180675-08-5
    • DTXSID00718532
    • AKOS016014514
    • MFCD10001333
    • DS-6844
    • 180675-08-5
    • CS-0084255
    • (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-[(3-METHYLPENTAN-3-YL)OXY]-4-OXOBUTANOIC ACID
    • (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid
    • Fmoc-asp(ompe)-oh
    • MDL: MFCD10001333
    • Inchi: InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
    • InChI Key: SYGKUYKLHYQKPL-NRFANRHFSA-N
    • SMILES: CCC(CC)(OC(C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O)=O)C

Computed Properties

  • Exact Mass: 439.19900
  • Monoisotopic Mass: 439.19948764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 12
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.214±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (6.2E-4 g/L) (25 ºC),
  • PSA: 105.42000
  • LogP: 4.69470

Fmoc-asp(ompe)-oh Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66281-1g
N-Fmoc-L-aspartic acid 4-methylpentyl ester, 98%
180675-08-5 98%
1g
¥1240.00 2023-02-22
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66281-5g
N-Fmoc-L-aspartic acid 4-methylpentyl ester, 98%
180675-08-5 98%
5g
¥5188.00 2023-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F66360-25g
Fmoc-Asp(OMpe)-OH
180675-08-5 97%
25g
¥1801.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154895-1g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid
180675-08-5 98%
1g
¥237 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F66360-100mg
Fmoc-Asp(OMpe)-OH
180675-08-5 97%
100mg
¥27.0 2023-09-07
TRC
F604210-1g
Fmoc-asp(ompe)-oh
180675-08-5
1g
$259.00 2023-05-18
eNovation Chemicals LLC
D605840-250g
Fmoc-Asp(OMpe)-OH
180675-08-5 98%
250g
$2980 2023-05-16
Chemenu
CM276605-10g
Fmoc-Asp(OMpe)-OH
180675-08-5 97%
10g
$*** 2023-03-30
abcr
AB313695-5 g
Fmoc-asp(OMpe)-OH, 97%; .
180675-08-5 97%
5g
€354.00 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154895-100mg
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid
180675-08-5 98%
100mg
¥42 2023-02-18

Additional information on Fmoc-asp(ompe)-oh

Introduction to Fmoc-asp(ompe)-oh (CAS No. 180675-08-5)

Fmoc-asp(ompe)-oh, also known by its CAS registry number CAS No. 180675-08-5, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of aspartic acid, a naturally occurring amino acid, and is widely used in peptide synthesis and related research areas. The term Fmoc stands for 9-fluorenylmethyloxycarbonyl, which is a protecting group commonly used in solid-phase peptide synthesis (SPPS). The inclusion of the ompe group further modifies the structure, making it a versatile tool for researchers in various scientific disciplines.

The structure of Fmoc-asp(ompe)-oh consists of a central aspartic acid backbone with specific functional groups attached. The Fmoc group is attached to the amino terminus, while the carboxyl terminus is modified with the ompe group, which stands for O-methyl phosphonooxyethyl ester. This modification enhances the stability and reactivity of the compound during synthesis processes. Recent studies have highlighted the importance of such modifications in improving the efficiency of peptide coupling reactions, particularly in complex multi-peptide constructions.

In terms of applications, Fmoc-asp(ompe)-oh is extensively utilized in academic and industrial settings for the synthesis of peptides and proteins. Its role as a building block in peptide synthesis has been pivotal in advancing research in areas such as drug discovery, vaccine development, and diagnostic tools. For instance, recent research has demonstrated its utility in constructing bioactive peptides that target specific receptors or enzymes, paving the way for novel therapeutic interventions.

The synthesis of Fmoc-asp(ompe)-oh involves a series of well-established chemical reactions, including nucleophilic acyl substitutions and protection/deprotection steps. The use of the Fmoc group ensures that the amino terminus remains protected during intermediate steps, preventing unwanted side reactions. Similarly, the ompe group provides stability to the carboxyl terminus, ensuring precise control over reaction outcomes. Recent advancements in synthetic methodologies have further optimized these processes, reducing reaction times and increasing yields.

Beyond its role in peptide synthesis, Fmoc-asp(ompe)-oh has also found applications in biochemical studies aimed at understanding protein-protein interactions and enzyme mechanisms. By incorporating this compound into designed peptides or proteins, researchers can probe specific interactions or catalytic activities with unprecedented precision. For example, studies published in high-impact journals have utilized this compound to investigate the role of aspartic acid residues in enzyme catalysis and substrate binding.

In conclusion, Fmoc-asp(ompe)-oh (CAS No. 180675-08-5) is a vital compound in modern chemistry and biochemistry. Its unique structure and functional groups make it an indispensable tool for peptide synthesis and biochemical research. As scientific advancements continue to unfold, this compound will likely play an even more significant role in driving innovation across various fields.

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(CAS:180675-08-5)Fmoc-asp(ompe)-oh
A881096
Purity:99%/99%
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Price ($):254.0/1014.0